3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C14H9N3O3S and its molecular weight is 299.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds related to 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans. Additionally, some derivatives showed potent anticonvulsant activity, highlighting their potential in medical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis Methods
Azizi and Edrisi (2017) developed a practical approach for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method involves a reaction of anthranilic acid derivatives with various dithiocarbamate derivatives, offering advantages like practical simplicity, high yields, and environmental friendliness (Azizi & Edrisi, 2017).
Eco-Friendly Synthesis
Molnar, Klenkar, and Tarnai (2017) presented an eco-friendly method for synthesizing 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent. This synthesis is rapid, selective, and does not require a catalyst, making it an environmentally sustainable option (Molnar, Klenkar, & Tarnai, 2017).
Anti-Inflammatory and Analgesic Properties
Rajasekaran, Rajamanickam, and Darlinquine (2011) also synthesized a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and evaluated their anti-inflammatory and analgesic activities. Several compounds showed significant activity in these areas, suggesting their potential in developing new analgesic and anti-inflammatory drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Corrosion Inhibition
Khan et al. (2017) investigated the use of quinazoline derivatives, including compounds similar to this compound, as corrosion inhibitors. They found these compounds to be effective in protecting mild steel against corrosion in hydrochloric acid, demonstrating their potential in industrial applications (Khan et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOGTDZSDDTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368204 | |
Record name | 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72176-80-8 | |
Record name | 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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